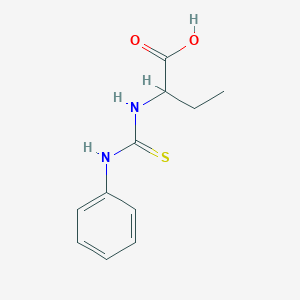

2-(3-Phenyl-thioureido)-butyric acid

Beschreibung

Significance of Thiourea (B124793) Derivatives in Contemporary Drug Discovery

Thiourea and its derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. rsc.org The thiourea functional group, characterized by a central carbon atom double-bonded to sulfur and single-bonded to two nitrogen atoms, is a versatile building block in drug design. semanticscholar.org The medicinal applications of thioureas are extensive and continue to expand over time. researchgate.net

Thiourea derivatives have demonstrated a broad spectrum of biological activities, including:

Anticancer Activity: Certain thiourea derivatives have been investigated for their potential in cancer treatment. semanticscholar.org

Antiviral Properties: This class of compounds has shown promise as antiviral agents. nih.gov

Antimicrobial Effects: Thiourea-containing compounds are used as antibacterial, antifungal, and antiparasitic agents. nih.gov

Agricultural Applications: In agriculture, they are utilized as herbicides and insect growth regulators. semanticscholar.orgresearchgate.net

The versatility of the thiourea scaffold allows for diverse chemical modifications, enabling the fine-tuning of their biological and physicochemical properties.

Therapeutic Relevance of Butyric Acid Scaffolds in Bioactive Compound Design

Butyric acid, a short-chain fatty acid, and its derivatives are not merely metabolic byproducts but are increasingly recognized for their therapeutic potential. nih.gov A significant body of research highlights the vital role of butyric acid and the efficacy of its derivatives in various biological contexts. nih.govkoreascience.krresearchgate.net

Key therapeutic aspects of butyric acid and its derivatives include:

Histone Deacetylase (HDAC) Inhibition: Butyric acid derivatives are known to inhibit histone deacetylases. nih.govnih.gov Aberrant HDAC activity is linked to the development of certain cancers, making HDAC inhibitors a target for oncology research. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Effects: Butyric acid salts can stimulate immunomodulatory activity and suppress inflammation. nih.govnih.gov

Cancer Therapy: Butyric acid has been studied for its role in inducing cellular differentiation and apoptosis (programmed cell death), which are crucial processes in cancer therapy. ontosight.ai It has also been shown to enhance the efficacy of radiotherapy in colorectal cancer models. nih.gov

The incorporation of a butyric acid scaffold can influence a molecule's biological activity and pharmacokinetic properties.

Rationale for Hybrid Compound Design: Synergistic Approaches in Chemical Biology

The strategic combination of two or more pharmacophores into a single hybrid molecule is a well-established approach in drug design. The primary rationale for creating a hybrid compound like 2-(3-Phenyl-thioureido)-butyric acid is to achieve a synergistic effect, where the combined activity is greater than the sum of the individual components. Another goal is to develop multi-target agents that can modulate different biological pathways involved in a disease process.

For instance, a hybrid molecule could theoretically combine the anticancer properties of a thiourea derivative with the HDAC inhibitory activity of butyric acid. This could lead to a more potent therapeutic agent or one that is less susceptible to the development of drug resistance. Furthermore, the butyric acid moiety might improve the pharmacokinetic profile of the thiourea component. The development of such hybrid structures is a testament to the innovative strategies being employed in the quest for more effective medicines.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(phenylcarbamothioylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-2-9(10(14)15)13-11(16)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,14,15)(H2,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMNONSSGXKLRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Phenyl Thioureido Butyric Acid and Analogues

General Synthetic Strategies for Thiourea (B124793) Derivatives

The formation of the thiourea moiety is typically achieved through several reliable and high-yielding methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern of the final product.

The most common and straightforward method for the synthesis of N,N'-disubstituted thioureas is the reaction between a primary or secondary amine and an isothiocyanate. researchgate.net This reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. The process is generally efficient, proceeds under mild conditions, and produces high yields. rsc.org

For the specific synthesis of 2-(3-Phenyl-thioureido)-butyric acid, this pathway involves the reaction of 2-aminobutyric acid with phenyl isothiocyanate. The amino group of the butyric acid derivative acts as the nucleophile, attacking the isothiocyanate to form the target thiourea.

General Reaction Scheme:

R-NH₂ + S=C=N-R' → R-NH-C(=S)-NH-R'

(Amine) + (Isothiocyanate) → (Thiourea)

| Method | Reactants | Key Features | Reference |

| From Carbon Disulfide | Primary Amine + Carbon Disulfide | Proceeds via dithiocarbamate (B8719985) intermediate; suitable for symmetrical and unsymmetrical thioureas. | organic-chemistry.org |

| From Isocyanides | Isocyanide + Amine + Elemental Sulfur | Atom-economic reaction, proceeds at ambient temperature. | organic-chemistry.org |

| Thioacylation | N,N'-di-Boc-thiourea + Amine | Uses a stable, solid thioacylating agent; requires activation (e.g., with TFAA). | organic-chemistry.org |

| From Thiocarbamoyl Benzotriazoles | N-Thiocarbamoyl Benzotriazole + Amine | Utilizes stable solid equivalents of isothiocyanates, particularly useful in solvent-free mechanochemical synthesis. | nih.gov |

Green Chemistry Principles in Thiourea Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign processes. The synthesis of thioureas has been adapted to incorporate green chemistry principles, focusing on reducing solvent use and energy consumption.

The use of water as a reaction medium is a key aspect of green synthesis. tandfonline.comtandfonline.com "On-water" reactions, where insoluble reactants are vigorously stirred in water, have been shown to be highly effective for the synthesis of unsymmetrical thioureas from isothiocyanates and amines. organic-chemistry.orgacs.org This method often leads to simple product isolation by filtration and allows for the recycling of the water effluent. acs.org

Solvent-free synthesis provides another powerful green alternative. Mechanochemistry, using techniques like manual grinding or automated ball milling, can produce thioureas in quantitative yields without any bulk solvent, minimizing waste and simplifying purification. nih.gov These solid-state reactions are often rapid and highly efficient. nih.govresearchgate.net Furthermore, deep eutectic solvents (DES) have been employed as dual catalyst-solvent systems that are green, recoverable, and reusable. rsc.orgrsc.org

Microwave irradiation has emerged as a valuable tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. nih.gov The synthesis of disubstituted thioureas can be achieved by heating an aromatic amine with thiourea under solvent-free conditions in a conventional microwave oven. rsc.orgresearchgate.net This approach is noted for its operational simplicity, avoidance of toxic volatile organic compounds (VOCs), and environmentally benign nature. acs.orgresearchgate.net The rapid, localized heating provided by microwaves can efficiently drive reactions to completion. mdpi.com

Comparison of Synthesis Methods

| Method | Conditions | Reaction Time | Yield | Advantages |

| Conventional | Organic Solvent, Reflux | Several Hours | Good to Excellent | Well-established, versatile. |

| Water-Mediated | Water, Room Temp/Heat | Minutes to Hours | Good to Excellent | Environmentally friendly, simple work-up. tandfonline.com |

| Solvent-Free | Grinding/Milling, Room Temp | 5-45 minutes | Excellent to Quantitative | No solvent waste, high purity. nih.gov |

| Microwave-Assisted | Solvent-Free, Microwave | 1-5 minutes | Moderate to Excellent | Extremely rapid, energy efficient. researchgate.net |

Stereoselective Synthesis of Chiral Thiourea Compounds

Chiral thioureas are of paramount importance in modern organic synthesis, where they function as highly effective bifunctional organocatalysts for a wide range of asymmetric reactions. mdpi.comnih.govcncb.ac.cn Their ability to activate substrates through hydrogen bonding is key to their catalytic power. beilstein-journals.org

The synthesis of an enantiomerically pure chiral thiourea like this compound is most directly achieved by using a chiral starting material. By reacting an enantiopure amino acid, such as (S)-2-aminobutyric acid or (R)-2-aminobutyric acid, with phenyl isothiocyanate, the corresponding chiral thiourea is formed with retention of stereochemistry. This method is a robust and widely used strategy for accessing a diverse library of chiral thioureas. researchgate.net The resulting compounds are valuable not only as synthetic targets but also as catalysts for creating other chiral molecules with high enantioselectivity. rsc.org

Preparation from Chiral Amines and Carbon Disulfide Derivatives

The synthesis of thioureas from chiral amines and derivatives of carbon disulfide represents a fundamental approach to creating these structures. This method often proceeds through the in situ generation of an isothiocyanate from the amine and a carbon disulfide equivalent, which is then coupled with another amine.

One common method involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate can then be treated with a desulfurizing agent to yield an isothiocyanate. This reactive intermediate is typically not isolated but is reacted in the same pot with another amine to form the desired unsymmetrical thiourea. For instance, a general process for the one-pot synthesis of isothiocyanates from primary amines under aqueous conditions has been developed, which involves the in situ generation of a dithiocarbamate salt followed by elimination to form the isothiocyanate product using cyanuric chloride as the desulfurizing reagent. nih.gov

A variety of conditions can be employed for these transformations, including mechanochemical methods. Ball milling has been utilized for the rapid and efficient synthesis of thioureas from amines and carbon disulfide, proceeding through a dithiocarbamate salt intermediate. d-nb.info

The following table summarizes representative conditions for the formation of thioureas from amines and carbon disulfide derivatives:

| Amine Substrate | Reagents | Solvent | Conditions | Yield |

| Primary Alkylamines | CS₂, NaOH, then a second amine | Water | Reflux | Good to high |

| Anilines | CS₂, KOH | Ball milling | Room temperature, 40-45 min | High |

| Primary Amines | CS₂, Cyanuric Chloride | Aqueous | Room Temperature to 0°C | Up to 98% (for phenyl isothiocyanate) nih.gov |

Strategies for Amino Acid-Thiourea Conjugation

The most direct and widely employed strategy for the synthesis of this compound involves the reaction of 2-aminobutyric acid with phenyl isothiocyanate. This reaction is a specific example of the general synthesis of thioureas from an amine and an isothiocyanate. The nucleophilic amino group of the amino acid attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea linkage.

The reaction is typically carried out in a suitable solvent, often with the addition of a base to deprotonate the amino group and enhance its nucleophilicity. Common solvents include dichloromethane (B109758), tert-butanol (B103910), or aqueous mixtures. The reaction conditions are generally mild, often proceeding at room temperature. For example, the reaction of various amines with phenyl isothiocyanate has been reported to occur in dichloromethane or tert-butanol solution.

The table below outlines a generalized procedure based on known reactions of amino acids with isothiocyanates:

| Amino Acid | Isothiocyanate | Solvent | Base (optional) | Conditions |

| 2-Aminobutyric acid | Phenyl isothiocyanate | Dichloromethane or Acetone (B3395972) | Triethylamine | Room temperature to reflux |

| General Amino Acids | Phenyl isothiocyanate | Pyridine-water (1:1) | - | Room temperature |

Derivatization Techniques for Butyric Acid Moieties in Thiourea Conjugates

The carboxylic acid group of the butyric acid moiety in this compound offers a versatile handle for further derivatization, allowing for the synthesis of a variety of analogues with potentially modified properties. The two primary derivatization strategies for the carboxylic acid are esterification and amide bond formation.

Esterification:

The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride, is a classic approach. cerritos.educhemguide.co.ukmasterorganicchemistry.com This is an equilibrium-driven reaction, and using the alcohol as the solvent can help to drive the reaction towards the ester product. cerritos.edumasterorganicchemistry.com

For substrates that are sensitive to strong acids, milder methods are available. The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol. commonorganicchemistry.com This method is particularly useful for forming esters with tertiary alcohols. commonorganicchemistry.com Other methods include the use of thionyl chloride with an alcohol, or alkylation of the carboxylate with an alkyl halide like methyl iodide. commonorganicchemistry.com

Amide Bond Formation:

The formation of an amide from the carboxylic acid and an amine is a cornerstone of medicinal chemistry and can be accomplished using a wide array of coupling reagents. luxembourg-bio.comdtu.dk These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.gov Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/guanidinium salts (e.g., HBTU, HATU). researchgate.net The choice of coupling reagent and reaction conditions can be tailored to the specific substrates, particularly when dealing with sterically hindered or electron-deficient amines. nih.govnih.gov

The following table summarizes common derivatization reactions for the carboxylic acid moiety:

| Derivatization | Reagents | Alcohol/Amine | Conditions |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Primary or Secondary Alcohol | Reflux |

| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Primary, Secondary, or Tertiary Alcohol | Room temperature |

| Amide Coupling | Amine, EDC, HOBt | Primary or Secondary Amine | Room temperature |

| Amide Coupling | Amine, HATU, DIPEA | Primary or Secondary Amine | Room temperature |

Structural Elucidation and Conformational Analysis of 2 3 Phenyl Thioureido Butyric Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the connectivity, functional groups, and electronic environment of atoms within a molecule. For 2-(3-Phenyl-thioureido)-butyric acid, a combination of NMR, FTIR, and HR-MS offers a powerful approach to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of proton (¹H) and carbon-¹³ (¹³C) nuclei, the precise arrangement of atoms can be established.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The thiourea (B124793) (N-H) protons are typically observed as broad singlets in the downfield region of the spectrum, with their chemical shifts influenced by solvent and concentration. The protons of the phenyl group will appear as a complex multiplet in the aromatic region. The butyric acid moiety presents a more complex pattern due to the chiral center at the alpha-carbon (C2). The proton at this position (α-CH) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) (CH₂) and N-H protons. The methylene protons (β-CH₂) will likely appear as a multiplet, and the terminal methyl (CH₃) protons as a triplet. The carboxylic acid proton (COOH) is expected to be a broad singlet at a very downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| COOH | 10.0 - 13.0 | Broad Singlet |

| N-H (Thiourea) | 8.0 - 10.0 | Broad Singlets |

| Ar-H (Phenyl) | 7.0 - 7.5 | Multiplet |

| α-CH (Butyric Acid) | 4.5 - 5.0 | Multiplet |

| β-CH₂ (Butyric Acid) | 1.8 - 2.2 | Multiplet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The thiocarbonyl carbon (C=S) of the thiourea group is particularly noteworthy, as it resonates at a significantly downfield chemical shift, typically in the range of 180-185 ppm. The carbonyl carbon of the carboxylic acid (C=O) is also found downfield, generally between 170-180 ppm. The carbons of the phenyl ring will produce a series of signals in the aromatic region (120-140 ppm). The aliphatic carbons of the butyric acid residue will appear in the upfield region of the spectrum. The α-carbon, being attached to the nitrogen atom, will be more deshielded compared to the β- and γ-carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thiocarbonyl) | 180 - 185 |

| C=O (Carboxyl) | 170 - 180 |

| Ar-C (Phenyl) | 120 - 140 |

| α-C (Butyric Acid) | 55 - 65 |

| β-C (Butyric Acid) | 25 - 35 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=S, and C-N bonds. The N-H stretching vibrations of the thiourea group are anticipated in the region of 3100-3400 cm⁻¹. The C=O stretching of the carboxylic acid will give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The C=S stretching vibration is typically weaker and found in the range of 1000-1200 cm⁻¹. The aromatic C=C stretching and C-H bending vibrations from the phenyl group will also be present.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H (Thiourea) | 3100 - 3400 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

Note: Predicted values are based on typical FTIR correlation tables.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₁₁H₁₄N₂O₂S, the calculated monoisotopic mass is 238.0776 g/mol . HR-MS analysis would be expected to show a molecular ion peak ([M]+ or [M+H]+) that corresponds to this value with a high degree of precision (typically within 5 ppm), thus confirming the molecular formula.

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic techniques provide information about the connectivity and functional groups, X-ray crystallography offers a definitive three-dimensional picture of the molecule's arrangement in the solid state. Although a crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 2-(3-benzoylthioureido)propionic acid, can provide insights into the likely conformation.

Elucidation of Molecular Geometry and Preferred Conformations

The molecular structure of this compound is characterized by a phenyl ring and a butyric acid moiety linked through a thiourea bridge. The geometry and conformational flexibility of the molecule are primarily dictated by the rotational freedom around several key single bonds.

The thiourea group (-NH-C(S)-NH-) can adopt different conformations, with the cis and trans arrangement of the substituents relative to the C=S bond being of particular importance. In phenylthiourea (B91264) derivatives, a trans conformation is generally more stable. The orientation of the phenyl group and the butyric acid substituent with respect to the thiourea backbone is described by syn and anti conformations, arising from rotation around the C-N bonds. Computational studies on similar phenylthiourea compounds suggest that a trans isomer in a syn geometry is often the global minimum, providing the most stable arrangement by minimizing steric hindrance.

The butyric acid side chain introduces additional conformational possibilities due to rotation around the C-C single bonds. The carboxyl group (-COOH) itself can exist in synplanar or antiplanar conformations, with the synplanar form typically being more stable.

Table 1: Predicted Dihedral Angles for the Most Stable Conformer of this compound

| Dihedral Angle | Predicted Value (°) | Description |

|---|---|---|

| Cphenyl-N-C=S | ~180 | trans conformation of the phenyl group |

| Cbutyric-N-C=S | ~0 | cis conformation of the butyric acid group |

| N-C-C-Cbutyric | ~60, ~180, ~-60 | Gauche and anti conformations of the butyric acid chain |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The most significant hydrogen bonds are likely to be the N-H···S and N-H···O interactions. The thiourea moiety can form dimeric structures through pairs of N-H···S hydrogen bonds. Furthermore, the carboxylic acid group of the butyric acid side chain is a strong hydrogen bond donor and acceptor and is expected to form O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers, a common motif in carboxylic acids.

In addition to hydrogen bonding, π-π stacking interactions between the phenyl rings of adjacent molecules may also contribute to the stability of the crystal lattice. These interactions, along with weaker C-H···O and C-H···S contacts, would result in a complex three-dimensional supramolecular architecture. Common crystal packing motifs for related thiourea derivatives include the formation of tapes or chains, which are then further assembled into layers.

Vibrational Spectroscopy Studies (e.g., FT-Raman)

The key vibrational modes can be assigned based on studies of similar thiourea and carboxylic acid derivatives. The N-H stretching vibrations are typically observed in the range of 3100-3400 cm-1. The C=S stretching vibration, a key marker for the thiourea group, is expected to appear in the region of 700-800 cm-1. The C=O stretching of the carboxylic acid group will give rise to a strong band around 1700-1750 cm-1.

The phenyl group will show several characteristic bands, including the C-H stretching vibrations above 3000 cm-1 and various C-C stretching modes in the 1400-1600 cm-1 region. The butyric acid chain will contribute to bands corresponding to C-H stretching, bending, and rocking vibrations.

Table 2: Predicted Characteristic FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) | Assignment |

|---|---|---|

| ν(N-H) | 3100 - 3400 | N-H stretching |

| ν(C-H)aromatic | 3000 - 3100 | Aromatic C-H stretching |

| ν(C-H)aliphatic | 2850 - 3000 | Aliphatic C-H stretching |

| ν(C=O) | 1700 - 1750 | Carboxylic acid C=O stretching |

| δ(N-H) | 1550 - 1650 | N-H bending |

| ν(C=C)aromatic | 1400 - 1600 | Aromatic C=C stretching |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. Within the framework of DFT, the ground-state energy of a many-electron system is determined by its electron density. This approach allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost. For 2-(3-Phenyl-thioureido)-butyric acid, DFT calculations provide fundamental insights into its geometry, stability, and reactivity.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation of this compound. This is typically achieved using a specific functional, such as B3LYP, in combination with a basis set like 6-311++G(d,p). The optimized structure reveals key bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric interactions.

Upon obtaining the optimized geometry, an analysis of the electronic structure can be performed. This includes the determination of the distribution of electron density and the calculation of molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Selected Optimized Geometrical Parameters for this compound Please note: The data presented in this table is representative and derived from computational studies on analogous structures. It serves as an illustrative example of the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=S | 1.682 |

| C-N (thioureido) | 1.375 | |

| C-N (butyric acid) | 1.458 | |

| C=O | 1.215 | |

| Bond Angle (°) | N-C-N | 117.5 |

| C-N-C | 125.3 | |

| O=C-O | 123.8 | |

| Dihedral Angle (°) | C-N-C-S | 178.9 |

| N-C-C-C | -65.4 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds.

The predicted vibrational frequencies can be correlated with experimental spectroscopic data. For instance, the characteristic stretching frequency of the C=S bond in the thioureido group and the C=O bond in the carboxylic acid group can be identified. This correlation helps in the interpretation of experimental spectra and provides confidence in the accuracy of the computational model.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound Please note: The data presented in this table is representative and derived from computational studies on analogous structures. It serves as an illustrative example of the type of data obtained from DFT calculations.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Thioureido | 3350 |

| O-H Stretch | Carboxylic Acid | 3550 |

| C-H Stretch (Aromatic) | Phenyl | 3100 |

| C-H Stretch (Aliphatic) | Butyric Acid | 2980 |

| C=O Stretch | Carboxylic Acid | 1730 |

| C=S Stretch | Thioureido | 1150 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to further quantify the molecule's reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound Please note: The data presented in this table is representative and derived from computational studies on analogous structures. It serves as an illustrative example of the type of data obtained from DFT calculations.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 4.45 |

| Electronegativity (χ) | 4.025 |

| Chemical Hardness (η) | 2.225 |

| Global Electrophilicity Index (ω) | 3.63 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein or other biological macromolecule. This method is instrumental in drug discovery and design, as it helps to understand the binding mechanism of a potential drug molecule at the active site of a target protein.

Prediction of Binding Modes and Affinities with Biological Macromolecules

For this compound, molecular docking studies can be performed to predict its binding mode and affinity with various biological targets. The process involves preparing the three-dimensional structures of both the ligand and the receptor. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study are typically a set of predicted binding poses, each with an associated binding energy or score. A lower binding energy generally indicates a more favorable binding interaction. This information helps in identifying the most likely binding mode of the compound.

Table 4: Predicted Binding Affinities of this compound with Hypothetical Protein Targets Please note: The data presented in this table is representative and derived from computational studies on analogous structures. It serves as an illustrative example of the type of data obtained from molecular docking simulations.

| Protein Target | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) |

|---|---|---|

| Enzyme A | -7.8 | 1.5 |

| Receptor B | -6.5 | 15.2 |

| Protein C | -8.2 | 0.8 |

Identification of Key Interacting Residues and Hydrogen Bonding Networks

Beyond predicting the binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the receptor. This includes the identification of key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand.

Visualizing the docked pose allows for the analysis of the hydrogen bonding network, which is often crucial for the stability of the ligand-receptor complex. For this compound, the thioureido and carboxylic acid moieties are capable of forming multiple hydrogen bonds, which can significantly contribute to its binding affinity. Identifying these key interactions is essential for understanding the mechanism of action and for designing more potent analogs.

Table 5: Key Interacting Residues and Hydrogen Bond Interactions of this compound with a Hypothetical Protein Target Please note: The data presented in this table is representative and derived from computational studies on analogous structures. It serves as an illustrative example of the type of data obtained from molecular docking simulations.

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| C=S (Sulfur) | ARG 120 | Hydrogen Bond | 3.1 |

| N-H (Thioureido) | ASP 152 | Hydrogen Bond | 2.9 |

| C=O (Carbonyl Oxygen) | SER 210 | Hydrogen Bond | 2.8 |

| O-H (Hydroxyl Oxygen) | GLU 119 | Hydrogen Bond | 2.7 |

| Phenyl Ring | PHE 250 | Pi-Pi Stacking | 3.5 |

| Butyric Acid Chain | LEU 180 | Hydrophobic | - |

Molecular Dynamics (MD) Simulations for System Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a compound like This compound , MD simulations would be invaluable for understanding its behavior in a biological system, such as when it is bound to a receptor protein.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based drug design approaches that are particularly useful when the three-dimensional structure of the biological target is unknown.

Structure Activity Relationship Sar Studies of 2 3 Phenyl Thioureido Butyric Acid Derivatives

Impact of Substituents on the Phenyl Ring of the Thiourea (B124793) Moiety

The phenyl ring of the thiourea moiety is a common site for chemical modification to explore its impact on biological activity. The electronic and steric properties of substituents on this ring can significantly alter the compound's interaction with biological targets.

Research on various classes of phenylthiourea (B91264) derivatives has shown that the introduction of electron-withdrawing or electron-donating groups can modulate activity. For instance, in some series of thiourea-containing compounds, the presence of electron-withdrawing groups such as halogens (e.g., -Cl, -F) or nitro groups (-NO2) on the phenyl ring has been shown to enhance biological effects. This is often attributed to an increase in the acidity of the N-H protons of the thiourea group, which can lead to stronger hydrogen bonding with target proteins.

Illustrative Data Table 1: Impact of Phenyl Ring Substituents on Biological Activity

The following data is hypothetical and for illustrative purposes to demonstrate SAR principles.

| Compound ID | Phenyl Ring Substituent (Position) | Biological Activity (IC50, µM) |

| A-1 | H (unsubstituted) | 15.2 |

| A-2 | 4-Cl | 5.8 |

| A-3 | 4-F | 7.1 |

| A-4 | 4-NO2 | 3.5 |

| A-5 | 4-OCH3 | 10.4 |

| A-6 | 2-Cl | 12.9 |

Influence of Modifications to the Butyric Acid Chain on Biological Activity Profiles

The butyric acid portion of 2-(3-Phenyl-thioureido)-butyric acid offers several avenues for modification that can influence the compound's biological activity. These include altering the length of the alkyl chain, introducing substituents, and modifying the carboxylic acid group.

The length of the alkanoic acid chain is a key factor. Studies on related N-acyl-amino acids have demonstrated that changes in chain length can affect lipophilicity and, consequently, cell membrane permeability and target engagement. For instance, increasing or decreasing the chain length from the four-carbon butyric acid to propionic (3 carbons) or valeric (5 carbons) acid can lead to variations in activity. There is often an optimal chain length for a specific biological target.

Furthermore, the carboxylic acid group is a critical feature, often involved in forming salt bridges or hydrogen bonds with basic residues in a protein's active site. Esterification or amidation of this group typically leads to a loss of activity if the free carboxylate is essential for binding. However, in some cases, such modifications can create prodrugs that improve bioavailability.

Illustrative Data Table 2: Influence of Alkanoic Acid Chain Modifications on Biological Activity

The following data is hypothetical and for illustrative purposes to demonstrate SAR principles.

| Compound ID | Alkanoic Acid Moiety | Biological Activity (IC50, µM) |

| B-1 | Acetic Acid | 25.6 |

| B-2 | Propionic Acid | 18.4 |

| B-3 | Butyric Acid | 15.2 |

| B-4 | Valeric Acid | 22.1 |

| B-5 | Butyric Acid Methyl Ester | > 100 |

Stereochemical Effects on Molecular Recognition and Bioactivity

The presence of a chiral center at the second carbon of the butyric acid moiety in this compound means that the compound can exist as two enantiomers, (R) and (S). Stereochemistry is a fundamental aspect of drug action, as biological systems, being chiral themselves, often exhibit stereoselectivity.

The differential interaction of enantiomers with their biological targets is a well-established principle in pharmacology. One enantiomer may exhibit significantly higher affinity and activity than the other. This is because the three-dimensional arrangement of functional groups in one enantiomer may allow for optimal interactions with the binding site, while the other enantiomer fits poorly.

In the context of N-thiocarbamoylated amino acid derivatives, studies on similar chiral compounds have shown that the stereochemistry at the alpha-carbon can be critical for biological activity. For example, in a series of chiral thiourea derivatives synthesized from amino acids, the specific stereoisomer derived from the natural L-amino acid often shows higher activity against certain enzymes. nih.gov This highlights the importance of stereoselective synthesis and testing to identify the more potent enantiomer.

Illustrative Data Table 3: Stereochemical Effects on Biological Activity

The following data is hypothetical and for illustrative purposes to demonstrate SAR principles.

| Compound ID | Stereochemistry at C2 | Biological Activity (IC50, µM) |

| C-1 | Racemic (R/S) | 15.2 |

| C-2 | (S)-enantiomer | 8.1 |

| C-3 | (R)-enantiomer | 29.5 |

Pharmacophoric Requirements for Specific Biological Target Interactions

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For thiourea derivatives, the pharmacophore often includes a hydrogen bond donor (the N-H groups), a hydrogen bond acceptor (the sulfur atom), and hydrophobic regions (the phenyl ring and the alkyl chain).

The thiourea moiety itself is a key component of the pharmacophore, capable of forming multiple hydrogen bonds. The sulfur atom can act as a hydrogen bond acceptor, while the two N-H protons can act as donors. The phenyl ring typically provides a hydrophobic interaction with a corresponding pocket in the target protein. The carboxylic acid group of the butyric acid chain adds a crucial anionic or hydrogen bonding feature, which can interact with positively charged amino acid residues like arginine or lysine.

The spatial arrangement of these features is critical. The distance and orientation between the hydrophobic phenyl ring, the hydrogen-bonding thiourea core, and the anionic carboxylate group define the pharmacophore and determine the compound's affinity and selectivity for its biological target.

Illustrative Data Table 4: Key Pharmacophoric Features and Their Postulated Interactions

The following information is a generalized representation of a potential pharmacophore model.

| Pharmacophoric Feature | Postulated Interaction with Biological Target |

| Phenyl Ring | Hydrophobic interaction with a nonpolar pocket. |

| Thiourea N-H groups | Hydrogen bond donation to acceptor sites (e.g., carbonyl oxygen of amino acid backbone). |

| Thiourea Sulfur Atom | Hydrogen bond acceptance from donor sites (e.g., amide N-H of amino acid side chains). |

| Carboxylic Acid | Ionic interaction or hydrogen bonding with basic amino acid residues (e.g., Arginine, Lysine). |

| Butyric Acid Alkyl Chain | Van der Waals interactions within a hydrophobic channel. |

Mechanistic Insights into Biological Activities in Vitro and Biochemical Focus

Enzyme Inhibition Potentials and Biochemical Mechanisms

Inhibition of Sirtuin Enzymes (e.g., SIRT1)

Furthermore, 3-thioureidopropanoic acid derivatives have been developed as competitive inhibitors of SIRT5, mimicking the structure of glutarylated SIRT5 substrates. mdpi.com The most effective of these derivatives demonstrated IC50 values for SIRT5 desuccinylase activity in the range of ~3–4 μM, with significant selectivity over other sirtuin isoforms like SIRT1, SIRT2, SIRT3, and SIRT6. mdpi.com Given these findings, it is plausible that 2-(3-Phenyl-thioureido)-butyric acid could also exhibit inhibitory activity against certain sirtuin isoforms, although experimental verification is necessary.

Modulation of Histone Deacetylase (HDAC) Activity

The butyric acid component of this compound is structurally related to known histone deacetylase (HDAC) inhibitors. Butyrate (B1204436) and its derivatives, such as phenylbutyrate, are well-documented pan-HDAC inhibitors, affecting the epigenetic regulation of gene expression. nih.govnih.gov These compounds are known to induce growth arrest, differentiation, and apoptosis in various cancer cell lines. nih.gov Butyrate primarily inhibits class I and II HDACs by competitively binding to the zinc-containing active site of these enzymes. selleckchem.com

Studies on phenylbutyric acid have demonstrated its effectiveness in inhibiting HDAC activity in a dose-dependent manner in glioblastoma cell lines. jppres.com It is important to note that the effects of butyrate and its derivatives can be highly specific to the cell type. jppres.com While butyric acid itself is a well-established HDAC inhibitor, the addition of the phenyl-thioureido group in this compound may alter its potency and selectivity towards different HDAC isoforms. Further research is needed to determine the precise impact of this modification on HDAC inhibition.

Inhibition of Microbial Enzymes (e.g., DNA Gyrase, Topoisomerase IV, Dihydrofolate Reductase)

The antibacterial potential of thiourea (B124793) derivatives has been investigated, with some studies suggesting that their mechanism of action may involve the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov These type II topoisomerases are essential for bacterial DNA replication and are validated targets for antibacterial drugs. nih.gov The thiourea pharmacophore is recognized for a range of biological activities, including antibacterial effects. nih.gov The presence of electron-withdrawing groups on the phenyl ring of thiourea derivatives can enhance their antibacterial activity. nih.gov

In the context of dihydrofolate reductase (DHFR) inhibition, the thiourea moiety has been identified as a potential anchoring group that facilitates the binding of inhibitors to the enzyme's active site. scilit.com DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer therapies. scilit.com While direct evidence for this compound is lacking, its structural components suggest that it could potentially interact with these microbial enzymes.

Urease Enzyme Inhibition Kinetics and Mechanism

Thiourea and its derivatives are well-known for their potent inhibitory effects on the urease enzyme. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori. The structural similarity of thiourea to urea allows it to act as a competitive inhibitor.

Numerous studies have synthesized and evaluated thiourea derivatives as urease inhibitors. For example, a series of tryptamine-based thiourea derivatives exhibited significant urease inhibitory activity, with some compounds showing greater potency than the standard inhibitor, thiourea. nih.gov Kinetic analyses of these derivatives often reveal a non-competitive or mixed-type inhibition mechanism. nih.gov Molecular docking studies suggest that the thiourea moiety can interact with the nickel ions in the active site of the urease enzyme. nih.gov Given the presence of the phenyl-thioureido group, this compound is a strong candidate for urease inhibition.

Table 1: Urease Inhibition by Selected Thiourea Derivatives

| Compound | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Thiourea (Standard) | 21.2 ± 1.3 | - | nih.gov |

| Tryptamine Derivative 14 | 11.4 ± 0.4 | Non-competitive | nih.gov |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Thiourea derivatives have been explored as potential cholinesterase inhibitors. For instance, coumarin-linked thiourea derivatives have demonstrated potent inhibitory activity against both AChE and BChE, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Molecular modeling studies of these derivatives suggest that they can bind to both the catalytic and peripheral anionic sites of the cholinesterase enzymes. mdpi.com The inhibitory potential of these compounds is often influenced by the nature of the substituents on the phenyl ring. While no direct studies have been conducted on this compound, its thiourea core structure suggests that it may possess cholinesterase inhibitory properties.

Table 2: Cholinesterase Inhibition by Selected Thiourea Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

|---|---|---|---|

| Coumarin-thiourea 2e | 0.04 ± 0.01 | - | nih.gov |

| Coumarin-thiourea 2b | - | 0.06 ± 0.02 | nih.gov |

| Pyrazoline-thiourea 7 | 0.123 ± 0.051 | - | nih.gov |

Kinase Inhibition Profiles and Associated Signaling Pathways

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. Phenyl-thiourea derivatives have emerged as a scaffold for the development of kinase inhibitors. For example, derivatives of (4-(phenylamino)quinazolinyl)-phenylthiourea have been identified as novel inhibitors of the NF-κB signaling pathway, which is a key mediator of inflammation. nih.gov These compounds were found to strongly inhibit the release of pro-inflammatory cytokines such as IL-6 and TNFα. nih.gov

The mechanism of action for some of these inhibitors involves the prevention of the nuclear translocation of the p65/RelA subunit of NF-κB. nih.gov While the specific kinase inhibition profile of this compound has not been determined, its structural similarity to known kinase inhibitors suggests that it could potentially modulate the activity of certain kinases and their associated signaling pathways.

In Vitro Antimicrobial Activities

No studies were found that specifically investigated the in vitro antimicrobial activities of this compound. While the broader class of thiourea derivatives has been a subject of interest in antimicrobial research, with some analogues showing activity against various pathogens, this specific compound has not been profiled.

There is no available data from in vitro studies detailing the antibacterial spectrum or efficacy of this compound against any pathogenic bacterial strains.

Information regarding the antifungal efficacy and the mechanisms through which this compound might inhibit fungal growth is not present in the existing scientific literature.

Similarly, no research has been published on the antiprotozoal activities of this compound or its potential molecular targets in protozoan organisms.

Biochemical Basis of Anticancer Activities

The anticancer potential of this compound remains unexplored. Although butyric acid and some of its derivatives are known to exhibit anticancer effects by influencing cellular processes, no such investigations have been conducted for this specific thioureido-containing analogue.

There are no published studies that examine the ability of this compound to induce cellular differentiation or exert antiproliferative effects on cancer cell lines.

The capacity of this compound to induce apoptosis in cancer cells and the underlying biochemical mechanisms have not been investigated.

Identification of Key Molecular Targets and Downstream Signaling Pathways

Consequently, a comprehensive understanding of how this compound exerts its biological effects at a molecular level is currently lacking. Further scientific investigation is required to identify its precise molecular targets and to delineate the subsequent signaling cascades that may be modulated.

Future Directions and Research Perspectives for 2 3 Phenyl Thioureido Butyric Acid Research

Rational Design of Novel Analogues with Enhanced Selectivity and Potency

The rational design of new analogues of 2-(3-phenyl-thioureido)-butyric acid will be a cornerstone of future research, focusing on improving its biological activity, selectivity, and pharmacokinetic properties. A key strategy will involve the bioisosteric replacement of the carboxylic acid moiety. While essential for the activity of many drugs, the carboxyl group can lead to metabolic instability and poor membrane permeability. nih.govnih.gov The substitution of the carboxylic acid with bioisosteres such as tetrazoles, acylsulfonamides, or hydroxamic acids could lead to analogues with improved pharmacological profiles. nih.gov

Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in identifying the key structural features required for potent and selective activity. For instance, modifications to the phenyl ring, such as the introduction of various substituents, could modulate the compound's interaction with biological targets. Similarly, alterations to the butyric acid side chain could influence potency and selectivity. The design of novel heterocyclic phenols as analogues is another promising avenue, potentially leading to compounds with improved metabolic stability and reduced cytotoxicity.

Table 1: Potential Bioisosteric Replacements for the Carboxylic Acid Moiety

| Bioisostere | Potential Advantages | Reference |

| Tetrazole | Similar acidity and planarity to carboxylic acid; may improve oral bioavailability. | nih.gov |

| Acylsulfonamide | Can mimic the hydrogen bonding capabilities of carboxylic acids with potentially improved pharmacokinetic properties. | nih.gov |

| Hydroxamic Acid | Can chelate metal ions in enzyme active sites; may offer a different binding mode. | nih.gov |

| Phosphonic/Phosphinic Acid | Higher polarity may alter solubility and cell permeability. | nih.gov |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

Thiourea (B124793) derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. biointerfaceresearch.comnih.govdergipark.org.tr This suggests that this compound and its future analogues may interact with a variety of undiscovered biological targets, opening up new therapeutic avenues.

Future research should involve broad biological screening of these compounds against a diverse panel of targets. For example, their potential as anticancer agents could be investigated by evaluating their cytotoxicity against various cancer cell lines and their ability to inhibit key enzymes involved in carcinogenesis, such as protein tyrosine phosphatases or sirtuins. biointerfaceresearch.comundip.ac.idnih.gov The antimicrobial properties of these compounds could be explored against a range of pathogenic bacteria and fungi, with a focus on multidrug-resistant strains. nih.gov

Furthermore, given the structural similarity of the thioureido moiety to known enzyme inhibitors, these compounds could be tested for their activity against enzymes such as α-glucosidase, cholinesterases, and tyrosinase. dergipark.org.trnih.gov The discovery of novel biological targets will not only expand the therapeutic potential of this class of compounds but also provide valuable insights into their mechanism of action.

Table 2: Potential Therapeutic Applications for this compound Analogues

| Therapeutic Area | Potential Biological Target(s) | Rationale | Reference(s) |

| Oncology | Protein Tyrosine Phosphatase 1B (PTP1B), Sirtuin-1 (SIRT1), K-Ras | Thiourea derivatives have shown anticancer activity through inhibition of various enzymes. | biointerfaceresearch.comundip.ac.idnih.gov |

| Infectious Diseases | Bacterial enzymes (e.g., tyrosyl-tRNA synthetase) | Thiourea derivatives have demonstrated antibacterial properties. | researchgate.net |

| Metabolic Disorders | α-Glucosidase | Some thiourea derivatives exhibit inhibitory activity against enzymes involved in carbohydrate metabolism. | nih.gov |

| Neurodegenerative Diseases | Cholinesterases | Thiourea compounds have been shown to inhibit acetylcholinesterase and butyrylcholinesterase. | dergipark.org.trsemanticscholar.org |

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

A synergistic approach combining advanced computational and experimental techniques will be crucial for the comprehensive characterization of this compound and its analogues. Computational methods such as molecular docking and density functional theory (DFT) can provide valuable insights into the binding modes of these compounds with their biological targets and help in understanding their electronic properties. researchgate.netresearchgate.net These in-silico studies can guide the rational design of more potent and selective inhibitors. researchgate.net

Experimentally, a thorough spectroscopic characterization using techniques like Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry will be essential to confirm the chemical structures of newly synthesized compounds. nih.govmdpi.com Single-crystal X-ray diffraction analysis can provide definitive information about the three-dimensional structure and conformation of these molecules in the solid state. nih.govsemanticscholar.org

Furthermore, in vitro and in vivo biological assays will be necessary to evaluate the efficacy of these compounds. biointerfaceresearch.com The integration of these diverse methodologies will enable a deep understanding of the structure-property-activity relationships within this class of compounds, facilitating the development of promising drug candidates.

Novel Green Synthetic Routes for Sustainable Production

The development of environmentally friendly and sustainable synthetic methods for this compound and its derivatives is a critical aspect of future research. Traditional synthetic routes for thioureas often involve hazardous reagents and solvents. Green chemistry principles offer a framework for designing safer and more efficient syntheses.

Recent research has demonstrated the feasibility of synthesizing thiourea derivatives using green solvents like water or cyrene, which can significantly reduce the environmental impact of the production process. nih.govgoogle.comresearchgate.net One-pot synthesis methods are also attractive as they can improve efficiency and reduce waste. nih.gov Another promising approach is the use of deep eutectic solvents (DESs), which can act as both a catalyst and a reaction medium, are often biodegradable, and can be recycled. rsc.org

Future research should focus on adapting and optimizing these green synthetic methodologies for the production of this compound and its analogues on a larger scale. This will not only contribute to the sustainability of the chemical industry but also make the potential therapeutic agents derived from this research more accessible.

Table 3: Comparison of Conventional and Green Synthetic Routes for Thiourea Derivatives

| Synthetic Approach | Solvents/Reagents | Advantages | Disadvantages | Reference(s) |

| Conventional | Acetone (B3395972), Dichloromethane (B109758), Thionyl Chloride | Well-established methods. | Use of volatile and toxic organic solvents; may require harsh reaction conditions. | bohrium.com |

| Green Synthesis | Water, Cyrene, Deep Eutectic Solvents | Environmentally benign solvents; milder reaction conditions; potential for catalyst and solvent recycling. | May require optimization for specific substrates; scalability may need to be assessed. | nih.govgoogle.comrsc.org |

Q & A

Q. What is the standard synthetic route for preparing 2-(3-Phenyl-thioureido)-butyric acid, and what reaction conditions are optimal?

- Methodological Answer : The compound is synthesized via the reaction of phenyl isothiocyanate with γ-aminobutyric acid in ethanol or methanol under reflux conditions. The product is isolated by filtration and purified via recrystallization. Key parameters include:

| Parameter | Condition |

|---|---|

| Solvent | Ethanol or methanol |

| Temperature | Reflux (~78°C for ethanol) |

| Reaction Time | Until completion (monitor by TLC) |

| Purification | Recrystallization from solvent |

This method ensures the formation of the thioureido moiety, critical for biological activity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the phenyl group (aromatic protons at δ 7.2–7.5 ppm) and thioureido NH signals (δ 9–10 ppm).

- HPLC : Assess purity (>95% recommended for biological assays).

- Mass Spectrometry (MS) : Verify molecular weight (238.31 g/mol) via ESI-MS or MALDI-TOF.

Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound is studied as:

- Enzyme Inhibitor : Screened against cysteine proteases (e.g., cathepsins) via kinetic assays.

- Biological Pathway Modulator : Tested in cell-based models (e.g., cancer cell lines) to assess apoptosis induction.

- Therapeutic Candidate : Evaluated in in vivo models for anti-inflammatory or antimicrobial activity.

Its thiourea moiety enables hydrogen bonding with biological targets, enhancing binding affinity .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of this compound when scaling up synthesis?

- Methodological Answer : Key optimization strategies include:

- Solvent Screening : Compare ethanol vs. methanol for reaction efficiency and yield.

- Stoichiometric Ratios : Use a 10% excess of phenyl isothiocyanate to drive the reaction.

- Reaction Monitoring : Employ in-line FTIR to track isothiocyanate consumption.

- Workflow Automation : Implement continuous flow reactors for consistent temperature control.

Pilot-scale trials should precede industrial-scale synthesis to identify bottlenecks .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Validate purity via HPLC and NMR for each batch.

- Assay Conditions : Standardize pH, temperature, and incubation time (e.g., 37°C, pH 7.4 for enzyme assays).

- Cell Line Differences : Use isogenic cell lines to minimize genetic variability.

Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) .

Q. What computational tools are effective in predicting the binding interactions of this compound with target proteins?

- Methodological Answer : Use:

- Molecular Docking (AutoDock Vina, Glide) : Predict binding poses of the thioureido group with catalytic cysteine residues.

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS).

- QSAR Modeling : Corrogate electronic properties (Hammett σ) with inhibitory activity.

Validate predictions with mutagenesis studies (e.g., alanine scanning of target residues) .

Q. What in vitro models are suitable for assessing the pharmacokinetic properties of this compound?

- Methodological Answer :

- Permeability : Caco-2 cell monolayers (apparent permeability coefficient, Papp).

- Metabolic Stability : Incubation with liver microsomes (measure half-life via LC-MS/MS).

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration.

- Toxicity Screening : HepG2 cells for hepatotoxicity; hemolysis assays for erythrocyte compatibility.

Dose-response curves (IC50) in primary cells vs. immortalized lines can highlight tissue-specific effects .

Q. How can researchers mitigate safety risks when handling this compound?

- Methodological Answer : While specific toxicity data are limited, thiourea derivatives are associated with moderate toxicity. Precautions include:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis.

- Waste Disposal : Neutralize acidic byproducts before disposal.

Reference safety protocols for structurally related compounds (e.g., phenylthiourea) with LD50 values in rodents (e.g., 750 mg/kg IV in mice for analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.